

Spectroscopic Profile of 2-Chloro-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Phe(2-Cl)-OH**

Cat. No.: **B556779**

[Get Quote](#)

Introduction

2-Chloro-L-phenylalanine (**H-Phe(2-Cl)-OH**) is a synthetic amino acid derivative of L-phenylalanine, a fundamental building block of proteins. Its incorporation into peptides and proteins is a key strategy in drug discovery and biomedical research, enabling the study of enzyme mechanisms, protein structure, and the development of novel therapeutics. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **H-Phe(2-Cl)-OH**, along with detailed experimental protocols.

Chemical and Physical Properties

Property	Value	Source
Chemical Formula	C ₉ H ₁₀ ClNO ₂	[1] [2] [3]
Molecular Weight	199.63 g/mol	[1]
CAS Number	103616-89-3	[1] [2] [3]
Appearance	White to off-white crystalline powder	[3]
Purity	≥98%	[2]

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For **H-Phe(2-Cl)-OH**, electrospray ionization (ESI) is a common method.

Table 1: Mass Spectrometry Data for **H-Phe(2-Cl)-OH**

Ion Mode	Precursor Ion	Precursor m/z	Major Fragment Ions (m/z)
Positive	[M+H] ⁺	200.0473	183, 181.9, 154
Negative	[M-H] ⁻	198.0327	181, 162

Data sourced from PubChem.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. While experimental spectra for **H-Phe(2-Cl)-OH** are not readily available in public databases, the expected chemical shifts can be predicted based on the structure and comparison with L-phenylalanine.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the α -proton, and the β -protons of the side chain. The presence of the electron-withdrawing chlorine atom on the phenyl ring will influence the chemical shifts of the aromatic protons compared to unsubstituted phenylalanine.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the α -carbon, the β -carbon, and the carbons of the chlorinated phenyl ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **H-Phe(2-Cl)-OH** will exhibit characteristic absorption bands for the amino acid functional groups.

Table 2: Expected Characteristic IR Absorption Bands for **H-Phe(2-Cl)-OH**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3300 - 2500 (broad)
N-H (Amine)	Stretching	3400 - 3250
C=O (Carboxylic Acid)	Stretching	1725 - 1700
C=C (Aromatic)	Stretching	1600 - 1450
C-Cl (Aromatic)	Stretching	1100 - 1000

Note: The exact positions of the peaks can vary depending on the sample preparation and measurement conditions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

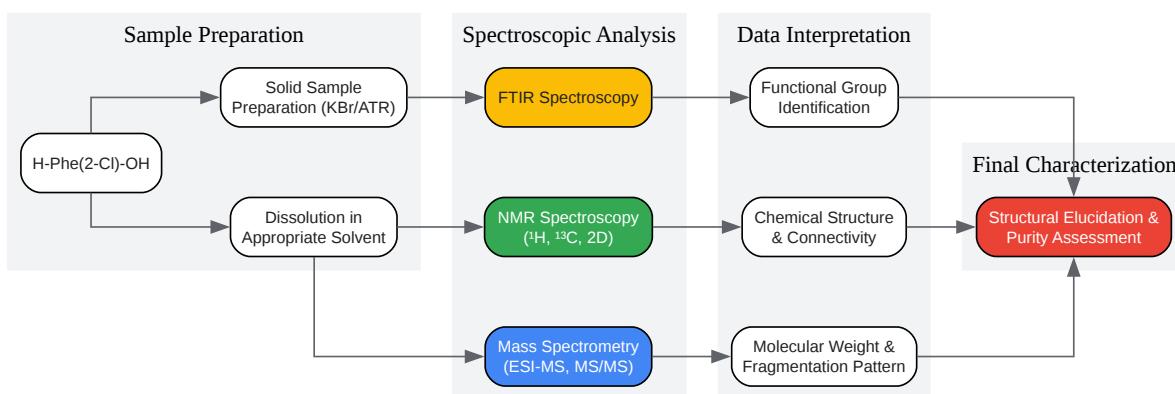
Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Dissolve a small amount of **H-Phe(2-Cl)-OH** in a suitable solvent, such as a mixture of water and acetonitrile or methanol, to a final concentration of approximately 1-10 µg/mL.
- Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.

- Acquire mass spectra in both positive and negative ion modes.
- For tandem mass spectrometry (MS/MS), select the precursor ions ($[M+H]^+$ and $[M-H]^-$) and subject them to collision-induced dissociation (CID) to obtain fragment ion spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **H-Phe(2-Cl)-OH** in a deuterated solvent (e.g., D_2O , $DMSO-d_6$). The choice of solvent can affect the chemical shifts.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a 1H NMR spectrum to observe the proton signals.
 - Acquire a ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans may be required to achieve a good signal-to-noise ratio.
 - Additional 2D NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of proton and carbon signals.


Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of **H-Phe(2-Cl)-OH** with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use an FTIR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).

- Record the spectrum of the sample.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **H-Phe(2-Cl)-OH**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **H-Phe(2-Cl)-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-L-phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556779#spectroscopic-data-for-h-phe-2-cl-oh-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com